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Compound of Interest

Compound Name: 2-(2-Aminophenyl)propan-2-ol

Cat. No.: B095939 Get Quote

An In-Depth Technical Guide to 2-(2-Aminophenyl)propan-2-ol for Advanced Research

Abstract: This technical guide provides a comprehensive scientific overview of 2-(2-
Aminophenyl)propan-2-ol (CAS No. 15833-00-8), a versatile bifunctional organic building

block. The document details its core physicochemical properties, spectroscopic signature,

synthesis, and chemical reactivity. Emphasis is placed on the scientific rationale behind its

characterization and its potential applications as a scaffold and intermediate in medicinal

chemistry and drug development. This guide is intended for researchers, synthetic chemists,

and drug development professionals seeking to leverage this molecule's unique structural

features for the design of novel chemical entities.

Molecular Identity and Structural Framework
2-(2-Aminophenyl)propan-2-ol is an aromatic compound characterized by the presence of

both a primary amine (-NH₂) and a tertiary alcohol (-OH) functional group positioned ortho to

each other on a benzene ring. This specific arrangement of a nucleophilic amine and a

hydroxyl group on a rigid scaffold imparts significant and useful reactivity.

The molecule's structure consists of a propan-2-ol group attached to the C2 position of an

aniline ring. This arrangement allows for intramolecular interactions and provides a distinct

three-dimensional geometry, making it a valuable starting point for constructing complex

heterocyclic systems.

Table 1: Chemical Identifiers and Core Properties
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Identifier Value Source

IUPAC Name
2-(2-aminophenyl)propan-
2-ol

[1]

CAS Number 15833-00-8 [1][2][3][4][5]

Molecular Formula C₉H₁₃NO [1][2][3][5]

Molecular Weight 151.21 g/mol [1][2][5]

Canonical SMILES CC(C)(C1=CC=CC=C1N)O [1][2]

| InChIKey | UZXREFASOUJZAS-UHFFFAOYSA-N |[1][2] |

Physicochemical Properties: A Quantitative
Summary
The physical properties of a compound dictate its handling, formulation, and pharmacokinetic

behavior. While experimentally determined data for this specific molecule is sparse in peer-

reviewed literature, computational models and data from suppliers provide reliable estimates

crucial for laboratory use.

Table 2: Estimated Physicochemical Data | Property | Estimated Value | Method/Source |

Rationale & Implication | | :--- | :--- | :--- | :--- | | Melting Point | 65.8 °C | EPI Suite Prediction |[2]

| Suggests the compound is a solid at room temperature, simplifying handling and weighing. | |

Boiling Point | 275.09 °C | EPI Suite Prediction |[2] | The high boiling point is typical for aromatic

alcohols and indicates low volatility. | | Water Solubility | 4533.33 mg/L | EPA T.E.S.T. |[2] |

Moderate water solubility is expected due to the polar amine and hydroxyl groups capable of

hydrogen bonding. | | LogP (Octanol/Water) | 1.8 | XLogP3 |[1] | A LogP value below 3 suggests

a good balance between hydrophilicity and lipophilicity, favorable for membrane permeability. | |

Hydrogen Bond Donors | 2 | Computed |[2] | The -OH and -NH₂ groups can donate hydrogen

bonds, influencing solubility and receptor binding. | | Hydrogen Bond Acceptors| 2 | Computed |

[2] | The N and O atoms can accept hydrogen bonds, contributing to its interaction profile. |

Spectroscopic Signature for Structural Verification

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/253527
https://pubchem.ncbi.nlm.nih.gov/compound/253527
http://chemchart.com/2-2-aminophenyl-propan-2-ol-detail.html
https://synthonix.com/36729.html
https://proactivemr.com/products/p380-1166
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2305071.htm
https://pubchem.ncbi.nlm.nih.gov/compound/253527
http://chemchart.com/2-2-aminophenyl-propan-2-ol-detail.html
https://synthonix.com/36729.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2305071.htm
https://pubchem.ncbi.nlm.nih.gov/compound/253527
http://chemchart.com/2-2-aminophenyl-propan-2-ol-detail.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2305071.htm
https://pubchem.ncbi.nlm.nih.gov/compound/253527
http://chemchart.com/2-2-aminophenyl-propan-2-ol-detail.html
https://pubchem.ncbi.nlm.nih.gov/compound/253527
http://chemchart.com/2-2-aminophenyl-propan-2-ol-detail.html
http://chemchart.com/2-2-aminophenyl-propan-2-ol-detail.html
http://chemchart.com/2-2-aminophenyl-propan-2-ol-detail.html
http://chemchart.com/2-2-aminophenyl-propan-2-ol-detail.html
https://pubchem.ncbi.nlm.nih.gov/compound/253527
http://chemchart.com/2-2-aminophenyl-propan-2-ol-detail.html
http://chemchart.com/2-2-aminophenyl-propan-2-ol-detail.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural confirmation is paramount in synthesis. The following sections describe the expected

spectroscopic data for 2-(2-Aminophenyl)propan-2-ol, providing a benchmark for researchers

to validate its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic.

Aromatic Protons (δ ≈ 6.5-7.5 ppm): The four protons on the benzene ring will appear in

this region. Due to the ortho-substitution pattern, they will exhibit complex splitting

(multiplets).

Amine Protons (δ ≈ 3.5-4.5 ppm): The -NH₂ protons typically appear as a broad singlet.

The chemical shift can vary significantly with concentration and solvent.

Hydroxyl Proton (δ ≈ 1.5-2.5 ppm): The tertiary -OH proton also appears as a singlet. Its

position is variable and dependent on solvent and hydrogen bonding.

Methyl Protons (δ ≈ 1.5 ppm): The two equivalent methyl groups (-CH₃) will give rise to a

sharp singlet, integrating to 6 protons. The proximity to the electron-withdrawing phenyl

and hydroxyl groups shifts it slightly downfield.

¹³C NMR Spectroscopy: The carbon spectrum will confirm the number and type of carbon

atoms. Expected peaks include two in the aliphatic region (one quaternary carbon bearing

the -OH, and one for the two equivalent methyl groups) and six distinct peaks in the aromatic

region.

Experimental Insight: The D₂O Shake: To definitively identify the -OH and -NH₂ peaks, a

"D₂O shake" experiment is invaluable.[6] Upon adding a drop of deuterium oxide to the NMR

tube and re-acquiring the spectrum, the labile protons on oxygen and nitrogen will exchange

with deuterium. This causes the corresponding peaks in the ¹H NMR spectrum to disappear,

confirming their identity.[6]

Infrared (IR) Spectroscopy
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IR spectroscopy identifies the functional groups present in the molecule.

O-H Stretch (≈3300-3400 cm⁻¹): A strong, broad absorption characteristic of the alcohol

hydroxyl group.[6]

N-H Stretch (≈3300-3500 cm⁻¹): The primary amine will show two distinct, sharp peaks in

this region, corresponding to symmetric and asymmetric stretching modes. These may

overlap with the broad O-H signal.

C-H Aromatic Stretch (≈3000-3100 cm⁻¹): Medium to weak absorptions just above 3000

cm⁻¹.

C-H Aliphatic Stretch (≈2850-3000 cm⁻¹): Absorptions from the methyl groups.

C=C Aromatic Stretch (≈1450-1600 cm⁻¹): Several sharp peaks characteristic of the benzene

ring.

C-O Stretch (≈1150-1250 cm⁻¹): A strong absorption corresponding to the tertiary alcohol C-

O bond.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 151.

Key Fragmentation: A prominent fragmentation pathway for tertiary alcohols is the loss of a

methyl group (CH₃•), leading to a stable cation. The most abundant peak in the GC-MS data

is reported at m/z = 118.[1] This likely corresponds to the loss of a methyl group followed by

the elimination of a water molecule, or a related rearrangement. Other significant peaks are

observed at m/z = 133 (loss of H₂O) and m/z = 132.[1]

Synthesis and Chemical Reactivity
The dual functionality of 2-(2-aminophenyl)propan-2-ol makes it a versatile synthetic

intermediate.

A Validated Synthetic Approach: Grignard Addition
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A robust and widely applicable method for synthesizing tertiary alcohols is the addition of an

organometallic reagent to a ketone or ester. For this molecule, the addition of two equivalents

of a methylating agent to an anthranilate ester is a logical and efficient strategy.

Methyl 2-aminobenzoate
(Starting Material)

Hemiketal Intermediate
(Unstable)

1. Add Grignard
 at 0 °C to RT

Methylmagnesium Bromide (CH₃MgBr)
(2.2 equivalents in THF)

Aqueous NH₄Cl
(Quench)

2-(2-Aminophenyl)propan-2-ol
(Final Product)

2. Acidic Workup

Click to download full resolution via product page

Caption: Grignard synthesis of 2-(2-Aminophenyl)propan-2-ol.

Protocol: Synthesis via Grignard Reaction

This protocol is a representative method based on standard organic chemistry principles for

similar transformations.

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere

(N₂ or Ar), add a solution of methyl 2-aminobenzoate (1.0 equiv.) in anhydrous

tetrahydrofuran (THF).

Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of

methylmagnesium bromide (2.2 equiv., e.g., 3.0 M in diethyl ether) dropwise via a syringe or

addition funnel.

Causality: Using more than two equivalents of the Grignard reagent ensures the complete

conversion of the ester. The reaction is highly exothermic and slow addition at low

temperature is critical to control the reaction rate and prevent side reactions.

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC)
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until the starting material is consumed.

Quenching: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous

solution of ammonium chloride (NH₄Cl).

Causality: The NH₄Cl solution is a mild acid that protonates the resulting alkoxide and

neutralizes any excess Grignard reagent without causing potential acid-catalyzed side

reactions like dehydration of the tertiary alcohol.

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl

acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can

then be purified by flash column chromatography on silica gel.

Core Reactivity and Synthetic Potential
The true value of 2-(2-aminophenyl)propan-2-ol lies in the reactivity of its ortho-disposed

functional groups.

Heterocycle Formation: It is an excellent precursor for various heterocyclic scaffolds. For

instance, condensation with aldehydes or ketones can lead to the formation of

dihydroquinoline derivatives.

Pro-oxidant Activity: Like other 2-aminophenols, this molecule can exhibit pro-oxidant

properties, especially in the presence of transition metals like copper.[7] This involves the

reduction of the metal ion, which can then generate reactive oxygen species.[7] This

reactivity is important to consider in biological assays and for storage.

Amine Derivatization: The primary amine can be readily acylated, alkylated, or used in

reductive amination to introduce diverse substituents, a common strategy in prodrug

development to modify properties like solubility or membrane permeability.[8][9]

Oxidative Cleavage: Under specific catalytic conditions, such as with biomimetic iron

complexes and dioxygen, the aromatic ring of the 2-aminophenol core can undergo oxidative

C-C bond cleavage.[10] This reactivity, while specialized, highlights the electronic nature of

the ring system.
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Key Reactive Sites

2-(2-Aminophenyl)propan-2-ol Amine (-NH₂)

Acylation,
Alkylation

Condensation,
Cyclization

Alcohol (-OH) Aromatic Ring

Oxidation,
Ring Cleavage

Click to download full resolution via product page

Caption: Key reactive sites of 2-(2-Aminophenyl)propan-2-ol.

Applications in Drug Discovery and Development
While specific drugs derived directly from this molecule are not prominent, its structural motif is

highly relevant in medicinal chemistry. It serves as a versatile scaffold for generating libraries of

compounds for screening.

Scaffold for Heterocycles: Its ability to readily form fused heterocyclic systems like quinolines

and benzoxazines is its most significant asset. These heterocycles are privileged structures

in drug discovery, appearing in a vast number of approved drugs.[11]

Fragment-Based Drug Design (FBDD): With a low molecular weight (151.21 g/mol ) and a

good balance of polar groups, this molecule is an ideal candidate for fragment-based

screening to identify starting points for new drug discovery programs.

Prodrug Strategies: The amine and hydroxyl groups can be functionalized to create

prodrugs.[8] For example, esterifying the alcohol or acylating the amine can improve

lipophilicity and enhance passage across the blood-brain barrier, with subsequent cleavage

in vivo to release the active parent compound.[8][9]

Safety, Handling, and Storage
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As with any laboratory chemical, proper handling is essential. While specific toxicity data for

this compound is not available, data from similar compounds and its functional groups suggest

the following precautions.

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Hazards (Inferred): Based on the analogous 2-(4-aminophenyl)propan-2-ol, the compound

may be harmful if swallowed and cause skin, eye, and respiratory irritation.[12]

Storage: The compound is known to darken upon exposure to air and light, a common

characteristic of aminophenols due to oxidation.[11] Therefore, it should be stored in a tightly

sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). For long-term

stability, refrigeration (2-8°C) is recommended.[13]

Conclusion
2-(2-Aminophenyl)propan-2-ol is a synthetically valuable building block with a rich chemical

potential. Its defined structure, characterized by ortho-disposed amine and tertiary alcohol

functionalities, makes it an ideal precursor for complex heterocyclic systems relevant to

pharmaceutical and materials science. Understanding its spectroscopic signature, synthetic

accessibility, and key reactive pathways allows researchers to effectively integrate this

molecule into rational design and discovery workflows, paving the way for the development of

novel and functional chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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